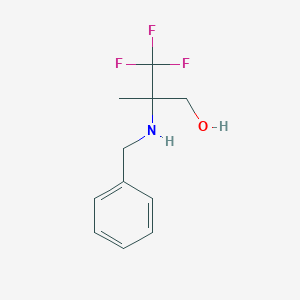

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzylamines are a class of organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic synthesis and have various applications in the pharmaceutical industry .

Synthesis Analysis

Benzylamines can be synthesized through several methods. The main industrial route is the reaction of benzyl chloride and ammonia . They can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of benzylamines consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The exact structure of “2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol” would need to be determined through further analysis.Chemical Reactions Analysis

Benzylamines can undergo various chemical reactions. For example, they can be alkylated with primary and secondary alcohols using a Mn (I) pincer catalyst . They can also undergo C-N coupling with aliphatic halides using a Cu (I) catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of benzylamines can vary depending on their specific structure. For example, benzylamine is a colorless water-soluble liquid . More specific properties of “2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol” would need to be determined through further analysis.Wissenschaftliche Forschungsanwendungen

Medicine: Anti-Alzheimer’s Disease Agents

This compound has been utilized in the design and synthesis of derivatives that act as potential disease-modifying multifunctional anti-Alzheimer agents. By modifying cholinesterase inhibitors toward β-secretase inhibition, researchers aim to develop compounds with balanced potency against acetylcholinesterase, β-secretase, and Aβ-aggregation, which are symptomatic and disease-modifying targets in Alzheimer’s disease .

Agriculture: Plant Growth Regulation

In agriculture, derivatives of benzylamino compounds have been explored for their effects on plant growth regulation. Studies have investigated the foliar application of benzylaminopurine derivatives on ginger growth, demonstrating the potential of these compounds to enhance morphological features of ginger shoots .

Biotechnology: Multienzyme Complex Systems

The field of biotechnology has seen the application of benzylamino derivatives in the development of multienzyme complex systems. These systems are crucial for synthetic biology, offering highly efficient catalytic abilities and being applied to various fields, including the production of biofuels and pharmaceuticals .

Material Science: Polymer Synthesis

In material science, benzylamino compounds are used in polymer synthesis, particularly in “click” reactions like the Diels–Alder reaction. This application is significant for creating macromolecular architectures, bioconjugates, and hybrid materials .

Environmental Science: Nano-Enabled Remediation

Nanotechnology in environmental applications often involves nano-enabled remediation processes in water, soil, and air treatment. Benzylamino derivatives can contribute to the development of nanomaterials that degrade contaminants or sequester them through adsorption processes .

Chemical Synthesis: Heterocyclic Compound Formation

In chemical synthesis, the compound is used as a precursor for the formation of heterocyclic compounds. It serves as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and functional materials .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-10(8-16,11(12,13)14)15-7-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNILXSMIHUWHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(F)(F)F)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B2775528.png)

![N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2775533.png)

![N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2775534.png)

![2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2775535.png)

![N~4~-(4-ethylbenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2775537.png)

![1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine](/img/structure/B2775539.png)